molecular formula C16H14O4 B5452439 3-Methoxybenzoic acid phenacyl ester

3-Methoxybenzoic acid phenacyl ester

Cat. No.: B5452439
M. Wt: 270.28 g/mol
InChI Key: QFVSVAYXEGCLLJ-UHFFFAOYSA-N
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Description

3-Methoxybenzoic acid phenacyl ester is a synthetic organic compound that combines a meta-methoxy-substituted benzoic acid moiety with a phenacyl group. This structure suggests its potential utility as a building block or intermediate in various research fields. In organic synthesis, it can serve as a precursor for more complex molecules, leveraging the reactivity of the ester group for further transformations . The phenacyl ester group is also known to act as a photocleavable protecting group for carboxylic acids; upon irradiation with UV light, the ester bond cleaves to release the free acid, making this compound valuable for developing light-sensitive materials and caged compounds in chemical biology research . Furthermore, derivatives of 3-methoxybenzoic acid have documented applications in pharmaceutical and materials science research, indicating that this ester could be a key intermediate in the synthesis of compounds with potential biological activity or specialized material properties . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

phenacyl 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-14-9-5-8-13(10-14)16(18)20-11-15(17)12-6-3-2-4-7-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVSVAYXEGCLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for 3 Methoxybenzoic Acid Phenacyl Ester

Direct Esterification Routes: Catalytic and Optimized Protocols

Direct esterification involves the reaction of 3-methoxybenzoic acid or its salt with a phenacylating agent. Modern advancements in this area focus on the use of novel catalyst systems, green chemistry principles, and non-conventional energy sources to improve reaction outcomes.

The esterification of carboxylic acids with phenacyl halides is significantly enhanced by catalysts that facilitate the interaction between the carboxylate anion and the alkylating agent. Phase transfer catalysis (PTC) and crown ethers have proven to be particularly effective in this regard.

A highly efficient method for the synthesis of phenacyl esters involves a solid-liquid phase transfer catalyzed reaction. In a study on the synthesis of various phenacyl esters, the reaction of the potassium salt of p-methoxybenzoic acid with phenacyl bromide was carried out in acetonitrile (B52724) using a mixture of tetrabutylammonium bromide (TBAB), a phase transfer catalyst, and a catalytic amount of dibenzo--crown-6. This dual catalyst system was found to significantly enhance the nucleophilicity of the carboxylate anion, leading to a rapid reaction. The solid-liquid phase transfer catalysis was noted to be more effective than a liquid-liquid system.

The combination of a phase transfer catalyst and a crown ether demonstrates a synergistic effect, leading to shorter reaction times and higher yields compared to using either catalyst alone. Research has shown that the reaction of potassium benzoate with phenacyl bromide in a two-phase system (CH₂Cl₂/H₂O) in the presence of both TBAB and dibenzo--crown-6 was slow, indicating that the transport of the carboxylate ion from the aqueous to the organic phase is a rate-limiting step that is effectively overcome in a solid-liquid system.

Ionic liquids have also emerged as promising media and catalysts for esterification reactions. An efficient synthesis of phenacyl esters has been reported by reacting carboxylic acids with α-bromoacetophenone in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim]PF₆) with potassium fluoride as a promoter, achieving nearly quantitative yields. Ionic liquids offer advantages such as low volatility, good thermal stability, and the potential for catalyst recycling, aligning with the principles of green chemistry.

Table 1: Comparison of Catalyst Systems for the Synthesis of Methoxy-Substituted Phenacyl Benzoates
Carboxylic AcidCatalyst SystemSolventReaction Time (h)Yield (%)
p-Methoxybenzoic AcidTetrabutylammonium Bromide (TBAB) & Dibenzo--crown-6Acetonitrile0.7595
Various Carboxylic AcidsPotassium Fluoride/[Bmim]PF6Ionic LiquidNot SpecifiedNear Quantitative

In line with the principles of green chemistry, efforts have been made to develop esterification protocols that minimize or eliminate the use of hazardous organic solvents.

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions represent an environmentally benign technique that can lead to high yields and reduced environmental costs. Copper(II) oxide has been reported as an efficient and mild catalyst for the acylation and benzoylation of alcohols and phenols using acetyl chlorides and benzoyl chloride under solvent-free conditions at room temperature. This method offers advantages such as remarkable selectivity, short reaction times, and the use of a reusable and inexpensive catalyst. While not specifically detailed for 3-methoxybenzoic acid phenacyl ester, this approach is applicable to a wide range of substrates. Another solvent-free method involves the use of high-speed ball-milling (HSBM) at room temperature, which has been successfully applied to the esterification of various carboxylic acids and alcohols.

Aqueous Media: The use of water as a solvent for organic reactions is highly desirable from a green chemistry perspective. A convenient and facile synthesis of phenacyl esters has been reported by the reaction of phenacyl bromide with potassium salts of aromatic acids in water in the presence of β-cyclodextrin under neutral conditions. This method avoids the use of organic solvents and phase transfer catalysts.

Table 2: Green Chemistry Approaches in Esterification
MethodCatalyst/PromoterReaction ConditionsKey Advantages
Solvent-Free AcylationCopper(II) OxideRoom TemperatureMild conditions, reusable catalyst, short reaction time
Solvent-Free Ball-MillingI₂/KH₂PO₂ or KI/P(OEt)₃Room TemperatureRapid reaction, avoids bulk solvents
Aqueous Media Synthesisβ-CyclodextrinNeutral ConditionsEliminates organic solvents, environmentally benign

Non-conventional energy sources like microwave and ultrasound irradiation have been demonstrated to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating a wide variety of organic reactions. The esterification of benzoic acid with n-butanol to form butyl benzoate has been achieved in just 6 minutes under microwave irradiation in the presence of concentrated sulfuric acid. While specific conditions for this compound are not detailed, the significant rate enhancements observed in similar esterifications suggest its applicability. Microwave-assisted synthesis of phenacyl esters of various benzoic acids has been reported, highlighting the efficiency of this technique.

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through the phenomenon of acoustic cavitation. Ultrasound has been successfully used to assist in the synthesis of various esters, often at room temperature and with significantly reduced reaction times. The esterification of phenacyl bromide with benzoic acid has been accomplished in good yields under sonication in the presence of sodium carbonate. This method has been shown to increase the effectiveness of the esterification reaction.

Table 3: Non-Conventional Activation in Phenacyl Ester Synthesis
Activation MethodSubstratesReaction ConditionsReaction TimeYield (%)
Microwave IrradiationBenzoic Acid, Phenacyl BromideNa₂CO₃, Ethanol/Water, 175 W15 min~90
Ultrasound IrradiationBenzoic Acid, Phenacyl BromideNa₂CO₃, Ethanol/Water, SonicationNot Specified~90

Indirect Synthetic Pathways via Precursor Functionalization

Indirect methods for the synthesis of this compound involve the preparation of a more reactive precursor from 3-methoxybenzoic acid, which is then reacted with a phenacyl derivative.

A common indirect route is the conversion of 3-methoxybenzoic acid to its more reactive acid halide, typically 3-methoxybenzoyl chloride, followed by reaction with a suitable phenacyl derivative. 3-Methoxybenzoic acid can be converted to 3-methoxybenzoyl chloride by reacting it with thionyl chloride.

The subsequent acylation of an alcohol, in this case, phenacyl alcohol (2-hydroxyacetophenone), with the synthesized 3-methoxybenzoyl chloride would yield the desired ester. This type of reaction, often referred to as a Schotten-Baumann reaction, typically requires a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. A remarkably fast and efficient method for the benzoylation of alcohols using benzoyl chloride and N,N,N′,N′-tetramethylethylenediamine (TMEDA) at low temperatures has been reported, which could be adapted for this synthesis.

Methods Involving Phenacyl Bromides and Carboxylic Acid Salts

The reaction of a carboxylic acid salt with a phenacyl bromide is a direct and widely employed method for synthesizing phenacyl esters, including this compound. This nucleophilic substitution reaction, often referred to as O-alkylation of a carboxylate, involves the displacement of the bromide ion from the phenacyl bromide by the carboxylate anion.

The primary challenge in this synthesis is often the mutual insolubility of the ionic carboxylate salt (e.g., potassium 3-methoxybenzoate) and the organic phenacyl bromide. To overcome this phase barrier, phase-transfer catalysis (PTC) is frequently utilized. ijirset.com PTC facilitates the transfer of the carboxylate anion from an aqueous or solid phase into an organic phase where the phenacyl bromide is dissolved, thereby accelerating the reaction. ijirset.comunishivaji.ac.in

Common phase-transfer catalysts for this transformation include quaternary ammonium (B1175870) salts, such as tetrabutylammonium bromide (TBAB), and macrocyclic polyethers known as crown ethers. unishivaji.ac.injetir.orgwikipedia.org

Quaternary Ammonium Salts (e.g., TBAB): The lipophilic cation of the salt pairs with the carboxylate anion, forming an ion pair that is soluble in the organic solvent. This "naked" anion is highly nucleophilic and reacts readily with the phenacyl bromide. unishivaji.ac.in

Crown Ethers (e.g., 18-crown-6): These molecules can selectively chelate the metal cation of the carboxylic acid salt (e.g., K⁺), effectively sequestering it within their central cavity. wikipedia.orgyoutube.com This process leaves the carboxylate anion more "free" and nucleophilic in the organic phase, enhancing its reactivity towards the phenacyl bromide. nih.gov The spatial coordination between the cation's ionic diameter and the crown ether's cavity size is crucial for effective catalysis. mdpi.com

The reaction is typically carried out under mild conditions, often at room temperature or with gentle heating, in a suitable organic solvent like acetonitrile. unishivaji.ac.in Solid-liquid PTC, where the solid salt reacts in an organic solvent with the aid of a catalyst, is often more effective and faster than liquid-liquid systems. unishivaji.ac.in The use of these catalysts provides a simple and efficient procedure for the synthesis of phenacyl esters, leading to high yields and short reaction times. unishivaji.ac.in

Catalyst SystemReactantsSolventTemperatureTime (h)Yield (%)Reference
TBAB & Dibenzo-18-crown-6Potassium Salt of Acid, Phenacyl BromideAcetonitrileRoom Temp.0.75 - 2.25High unishivaji.ac.in
Dicyclohexano-18-crown-6Potassium Benzoate, p-Bromophenacyl BromideAcetonitrileReflux0.2593 unishivaji.ac.in
Polyethylene Glycol (PEG)Benzoic Acid, Phenacyl Bromide, K₂CO₃AcetonitrileReflux0.75100 unishivaji.ac.in

Stereoselective and Chemo-selective Synthesis Considerations

Stereoselectivity: The synthesis of this compound from 3-methoxybenzoic acid and phenacyl bromide is an inherently achiral process. Neither reactant possesses a stereocenter, and no new stereocenters are formed during the reaction. Therefore, stereoselectivity is not a consideration in this specific transformation. However, if either the carboxylic acid or the phenacyl bromide contained pre-existing chiral centers, the primary goal would be to employ reaction conditions that preserve the stereochemical integrity of those centers. Standard Sₙ2 conditions, as used in this esterification, typically proceed with inversion of configuration at the electrophilic carbon. Since the reaction occurs at the carbonyl carbon of the acid (via its carboxylate) attacking the methylene (B1212753) carbon of the phenacyl bromide, the stereocenters elsewhere in the molecules are generally unaffected.

Chemoselectivity: Chemoselectivity becomes a critical consideration when starting materials contain multiple reactive functional groups. For instance, if one were to synthesize a phenacyl ester from a substrate containing both a carboxylic acid and a phenolic hydroxyl group (e.g., 3-hydroxybenzoic acid), there would be a competition between esterification of the carboxylic acid and etherification of the phenol.

Selective esterification can be achieved by exploiting the significant difference in acidity between the carboxylic acid (pKa ≈ 4-5) and the phenol (pKa ≈ 10). stackexchange.com By using a carefully chosen base in a stoichiometric amount, it is possible to selectively deprotonate the more acidic carboxylic acid to form the carboxylate anion, leaving the less acidic phenol protonated. stackexchange.com

The resulting carboxylate is a potent nucleophile that will readily react with phenacyl bromide. The un-deprotonated phenolic hydroxyl group is a much weaker nucleophile and will not compete effectively under these conditions. Common bases suitable for this selective deprotonation include potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), which are strong enough to deprotonate the carboxylic acid but not the phenol. stackexchange.com This strategy ensures that the reaction proceeds with high chemoselectivity to yield the desired ester product.

Process Optimization for Scalable Synthesis in Research

Optimizing the synthesis of this compound for scalable research applications involves enhancing reaction efficiency, reducing reaction times, and simplifying purification. Key areas for optimization include the choice of energy source, catalyst loading, and solvent system.

Alternative Energy Sources: Conventional heating methods, while effective, often require long reaction times. bas.bg Modern energy sources such as microwave irradiation and ultrasound have emerged as powerful tools for process intensification in organic synthesis. bas.bgunito.it

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes. bas.bg This acceleration is due to the direct and efficient heating of the polar solvent and reactants, leading to faster reaction kinetics. unito.itacs.org Microwave-assisted esterifications have been shown to produce high yields in significantly shorter durations compared to conventional refluxing. bas.bg

Ultrasound-Assisted Synthesis (Sonication): Ultrasound promotes reactions through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. unito.itnih.gov This process generates localized high pressures and temperatures and creates intense micro-mixing at the phase interface in PTC systems, enhancing mass transfer and increasing reaction rates. princeton.edu Sonication is a good alternative to conventional heating, often resulting in good yields with reduced reaction times. bas.bg

Optimization of Catalytic Systems: In phase-transfer catalyzed reactions, the efficiency is highly dependent on parameters such as catalyst concentration and the presence of water. mdpi.comresearchgate.net

Catalyst Loading: The amount of phase-transfer catalyst must be optimized. While a sufficient amount is needed to facilitate the reaction, excessive catalyst concentration can sometimes lead to lower selectivity or the formation of emulsions that complicate workup. tandfonline.com

Solvent and Water Content: The choice of organic solvent (e.g., acetonitrile, toluene) affects the solubility of the reactants and the catalyst-ion pair. In some PTC systems, a small, optimized amount of water is essential for achieving the maximum reaction rate, as it can influence the formation of a highly reactive interface layer (omega phase). mdpi.comresearchgate.net

By systematically evaluating these parameters, a robust and efficient protocol can be developed for the scalable synthesis of this compound in a research setting, aligning with the principles of green chemistry by reducing energy consumption and reaction time. nih.gov

Synthesis MethodTypical Reaction TimeKey AdvantagesReference
Conventional HeatingHours (e.g., 2-5 h)Simple setup, well-established unishivaji.ac.inbas.bg
Microwave IrradiationMinutes (e.g., 2-10 min)Drastically reduced reaction time, high yields bas.bg
Ultrasound (Sonication)Minutes to Hours (e.g., 30-90 min)Enhanced mass transfer, good yields, mild conditions bas.bg

Iii. Reaction Mechanisms and Chemical Transformations of 3 Methoxybenzoic Acid Phenacyl Ester

Hydrolytic Cleavage Mechanisms

Hydrolysis of 3-methoxybenzoic acid phenacyl ester involves the cleavage of the ester linkage, yielding 3-methoxybenzoic acid and phenacyl alcohol. This process can be catalyzed by acids, bases, or enzymes.

The hydrolysis of esters is a well-studied class of organic reactions that can be catalyzed by either acid or base. ucalgary.cachemistrysteps.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound proceeds through a reversible mechanism. chemistrysteps.comyoutube.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. ucalgary.cayoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. ucalgary.cayoutube.com Following a series of proton transfers, the phenacyl alcohol moiety is eliminated as a leaving group, and subsequent deprotonation of the resulting carbonyl group yields 3-methoxybenzoic acid and regenerates the acid catalyst. youtube.com The entire process is in equilibrium, and the reaction can be driven to completion by using a large excess of water. chemistrysteps.com It is important to note that for some esters, particularly those with tertiary alkyl groups, an SN1 mechanism may occur, leading to the formation of a stable carbocation intermediate. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification):

It has been noted that the acid-catalyzed hydrolysis of esters can sometimes lead to an acceleration of the reaction rate as the carboxylic acid product itself can act as a catalyst, a phenomenon known as autocatalysis. wikipedia.org

Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis of this compound
FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
CatalystAcid (e.g., H₂SO₄)Base (e.g., NaOH)
Initial StepProtonation of the carbonyl oxygen. ucalgary.cayoutube.comNucleophilic attack by hydroxide (B78521) ion on the carbonyl carbon. ucalgary.ca
ReversibilityReversible. chemistrysteps.comyoutube.comIrreversible. ucalgary.cachemistrysteps.com
Key IntermediateTetrahedral intermediate. ucalgary.cayoutube.comTetrahedral intermediate. ucalgary.ca
Products3-Methoxybenzoic acid and Phenacyl alcoholSodium 3-methoxybenzoate and Phenacyl alcohol
Driving Force for CompletionUse of excess water. chemistrysteps.comDeprotonation of the carboxylic acid product. chemistrysteps.com

Esterases are a class of enzymes that catalyze the hydrolysis of esters into their corresponding carboxylic acids and alcohols. pearson.com The enzymatic de-esterification of esters like this compound is of significant interest due to its potential for high selectivity and operation under mild conditions. google.com

The catalytic mechanism of esterases, such as pig liver esterase (PLE), typically involves a two-step process: acylation and deacylation. researchgate.net In the acylation step, a nucleophilic residue in the enzyme's active site, commonly a serine, attacks the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate which then collapses to release the alcohol portion (phenacyl alcohol) and forms an acyl-enzyme intermediate.

The deacylation step involves the hydrolysis of this acyl-enzyme intermediate by a water molecule, which is activated by a basic residue (often histidine) in the active site. This regenerates the free enzyme and releases the carboxylic acid product (3-methoxybenzoic acid).

Studies on the structure-activity relationships of esterase-catalyzed hydrolysis have revealed that the rate of the reaction can be influenced by the electronic properties of the substituents. researchgate.net However, in contrast to alkaline hydrolysis where electron-withdrawing groups significantly accelerate the reaction, the rate of PLE-catalyzed hydrolysis shows less dependence on the electron-withdrawing power of substituents. researchgate.net For many esters, the deacylation step is rate-limiting. researchgate.net

Research on the enzymatic hydrolysis of various esters, including those with structures analogous to this compound, has demonstrated the broad substrate specificity of some esterases. nih.gov For instance, an esterase from a PAH-degrading microbial consortium was found to be catalytically active with a range of polyaromatic esters. nih.gov The catalytic efficiency of such enzymes is influenced by the structure of both the acyl and alcohol portions of the ester. researchgate.net

Table 2: Key Steps in Esterase-Catalyzed De-esterification
StepDescriptionKey Intermediates/Species
AcylationThe nucleophilic active site residue (e.g., Serine) attacks the ester's carbonyl carbon, leading to the release of the alcohol component.Tetrahedral intermediate, Acyl-enzyme intermediate
DeacylationA water molecule, activated by a basic residue (e.g., Histidine), hydrolyzes the acyl-enzyme intermediate.Regenerated enzyme, Carboxylic acid product

Photochemical Reactivity and Photo-cleavage Mechanisms

Phenacyl esters are known to be photolabile, meaning they can undergo chemical reactions upon absorption of light, typically in the UV region. This property makes them useful as photoremovable protecting groups for carboxylic acids. researchgate.net

Upon irradiation with UV light, this compound is expected to undergo cleavage of the ester bond. The primary products of this photoreaction are typically 3-methoxybenzoic acid and acetophenone. researchgate.net

The mechanism of this photocleavage can vary depending on the reaction conditions and the specific substitution pattern of the phenacyl ester. In the presence of hydrogen-donating solvents, the reaction can proceed via a radical chain mechanism. nih.gov The excited state of the phenacyl ester abstracts a hydrogen atom from the solvent to form a ketyl radical. nih.govacs.org This radical can then undergo further reactions, leading to the elimination of the carboxylic acid. nih.gov

Alternatively, in the presence of an electron-donating photosensitizer, the reaction can be initiated by a photoinduced electron transfer from the excited sensitizer (B1316253) to the phenacyl ester. researchgate.net This forms a radical anion of the ester, which rapidly undergoes C-O bond scission to yield a phenacyl radical and the carboxylate anion. researchgate.net

In some cases, particularly with p-hydroxy-substituted phenacyl esters, an intramolecular proton transfer mechanism has been proposed. acs.orguvic.ca However, for esters like this compound, which lack this p-hydroxy group, this pathway is not applicable. uvic.ca Studies on p-methoxyphenacyl esters have shown that they can be stable to irradiation in some solvents but release the corresponding acid upon photolysis in others, like dioxane or ethanol. acs.org

The photochemical reactivity of phenacyl esters is governed by the behavior of their electronically excited states. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to a singlet excited state (S₁). From the S₁ state, several processes can occur, including intersystem crossing (ISC) to a triplet excited state (T₁), fluorescence back to the ground state, or direct reaction.

For many phenacyl derivatives, the triplet state is the reactive species. acs.org The triplet excited state can undergo α-cleavage (Norrish Type I reaction), leading to the formation of a phenacyl radical and a carboxylate radical. These radical intermediates can then react further to form the final products.

Laser flash photolysis (LFP) is a powerful technique used to study these transient intermediates. acs.orgnih.gov LFP studies on related systems have helped to identify and characterize the radical species involved in the photocleavage process. nih.gov For instance, the phenacyl radical has been observed and its subsequent reactions, such as recombination or hydrogen abstraction, have been investigated. nih.govresearchgate.net

Computational chemistry studies have also been employed to elucidate the potential energy surfaces of the excited states and to understand the pathways of the photochemical reactions. nih.gov These studies can provide insights into the geometries of the excited states and the transition states for the cleavage process.

Table 3: Intermediates and Products in the Photochemistry of Phenacyl Esters
Excited State/IntermediateFormation PathwaySubsequent Reactions
Singlet Excited State (S₁)Direct photoexcitationIntersystem crossing to T₁, fluorescence, or direct reaction
Triplet Excited State (T₁)Intersystem crossing from S₁α-cleavage, hydrogen abstraction
Phenacyl Radicalα-cleavage of the excited esterRecombination, hydrogen abstraction to form acetophenone
Carboxylate Radicalα-cleavage of the excited esterDecarboxylation, hydrogen abstraction to form the carboxylic acid
Radical AnionPhotoinduced electron transfer from a sensitizer. researchgate.netC-O bond scission. researchgate.net

Electrophilic and Nucleophilic Modification Studies

Beyond hydrolysis and photolysis, the chemical structure of this compound offers sites for both electrophilic and nucleophilic attack, although these reactions are less commonly studied compared to the cleavage of the ester bond.

Electrophilic Modification:

The benzene (B151609) rings of both the 3-methoxybenzoyl and the phenacyl moieties are susceptible to electrophilic aromatic substitution. The methoxy (B1213986) group on the benzoyl ring is an activating, ortho-, para-directing group, while the ester group is a deactivating, meta-directing group. The interplay of these substituents would direct incoming electrophiles to specific positions on the aromatic ring. Similarly, the acetyl group on the phenacyl ring is a deactivating, meta-directing group.

Nucleophilic Modification:

The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the ester group, as seen in the hydrolysis reactions. However, other nucleophilic reactions are possible. For instance, the ester could potentially undergo transesterification in the presence of another alcohol and a suitable catalyst.

Furthermore, studies on related 2-methoxybenzoic esters have shown that nucleophilic aromatic substitution (SNAr) can occur, where a nucleophile displaces the methoxy group. rsc.org The presence of the ester group as an activator and the introduction of other substituents can significantly influence the feasibility and regioselectivity of such reactions. rsc.org For example, the introduction of a halo or another methoxy group at the 3-position of a 2-methoxybenzoic ester has been shown to accelerate the SNAr reaction with Grignard reagents. rsc.org While this specific reaction has been studied for the 2-methoxy isomer, it suggests that under certain conditions, nucleophilic attack on the aromatic ring of this compound could be a potential transformation.

Reactions at the Ester Linkage and Aromatic Core

The ester group is a primary site for nucleophilic attack, while the electron-rich aromatic ring is susceptible to electrophilic substitution.

Reactions at the Ester Linkage:

The ester linkage in this compound is susceptible to cleavage under both acidic and basic conditions.

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to yield 3-methoxybenzoic acid and phenacyl alcohol. Alkaline hydrolysis is typically irreversible and proceeds via a nucleophilic acyl substitution mechanism. Studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that the reaction rates are influenced by the nature and position of substituents on both the acyl and phenyl portions of the molecule. researchgate.net For instance, the presence of electron-withdrawing groups generally accelerates the rate of hydrolysis.

Transesterification: This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst, resulting in the exchange of the alcohol moiety. For example, reacting this compound with methanol (B129727) would yield methyl 3-methoxybenzoate and phenacyl alcohol. The kinetics of transesterification of substituted phenyl benzoates have been investigated, revealing that the reaction is sensitive to the electronic effects of the substituents. researchgate.net

Reactions at the Aromatic Core:

The aromatic ring originating from 3-methoxybenzoic acid is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. The methoxy group is an ortho-, para-director. However, the ester group is a deactivating meta-director. The combined influence of these two groups will direct incoming electrophiles to specific positions on the aromatic ring. The positions ortho to the methoxy group (C2 and C6) and meta to the ester group (C4 and C6) are the most likely sites for substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the C4 or C6 position.

Halogenation: Treatment with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst would result in the substitution of a hydrogen atom with a halogen at one of the activated positions.

Friedel-Crafts Alkylation and Acylation: These reactions would introduce an alkyl or acyl group, respectively, onto the aromatic ring, again favoring the positions activated by the methoxy group.

Transformations Involving the Methoxy and Phenacyl Moieties

The methoxy and phenacyl groups also offer avenues for chemical modification.

Transformations of the Methoxy Moiety:

The primary reaction of the methoxy group is its cleavage to form a hydroxyl group, a process known as demethylation. wikipedia.org This transformation is significant as it converts the ether into a phenol, which can have markedly different chemical and physical properties. Common reagents for the demethylation of aryl methyl ethers include strong acids like hydrogen bromide or hydrogen iodide, and Lewis acids such as boron tribromide. wikipedia.org Historically, heating with pyridine (B92270) hydrochloride has also been employed for this purpose. wikipedia.org

Transformations of the Phenacyl Moiety:

The phenacyl group contains a ketone, which is a versatile functional group for various transformations:

Reduction: The carbonyl group of the phenacyl moiety can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would convert the phenacyl ester into a 1-hydroxy-2-phenylethyl 3-methoxybenzoate.

Reactions at the α-Carbon: The carbon atom adjacent to the carbonyl group (the α-carbon) can be deprotonated by a strong base to form an enolate. This enolate can then participate in various reactions, such as alkylation or aldol (B89426) condensation.

Wittig Reaction: The ketone can react with a phosphorus ylide (a Wittig reagent) to form an alkene, replacing the C=O bond with a C=C bond.

Redox Chemistry and Associated Transformations

Redox reactions involve the transfer of electrons, leading to changes in the oxidation states of atoms within a molecule. monash.edulibretexts.org The potential for oxidation and reduction in this compound exists at several sites.

Oxidation Reactions:

The molecule possesses sites that can be oxidized under suitable conditions. The methoxy-activated aromatic ring could potentially be oxidized, especially with powerful oxidizing agents. For instance, methoxy-substituted phenols can be oxidized to para-benzoquinones. sciforum.net While the ester itself is relatively resistant to oxidation, the aromatic rings could undergo oxidative degradation under harsh conditions. The methylene (B1212753) group of the phenacyl moiety could also be a site for oxidation.

Reduction Reactions:

As mentioned previously, the ketone of the phenacyl group is susceptible to reduction to a secondary alcohol. organic-chemistry.org The aromatic rings can also be reduced under more forcing conditions, for example, through catalytic hydrogenation at high pressure and temperature. This would lead to the formation of a cyclohexane (B81311) ring from the benzene ring. The ester group can also be reduced by strong reducing agents like LiAlH₄ to yield 3-methoxybenzyl alcohol and 1-phenylethane-1,2-diol.

Iv. Advanced Spectroscopic and Analytical Methodologies in Research

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-Methoxybenzoic acid phenacyl ester. Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC, NOESY) provide detailed information about the molecular framework, connectivity, and spatial relationships of atoms. ipb.pt

For this compound, ¹H NMR spectroscopy would identify all unique proton environments. The aromatic protons of the 3-methoxybenzoyl group and the phenacyl group would appear as distinct multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The methoxy (B1213986) group protons would resonate as a sharp singlet, likely around δ 3.8 ppm, while the methylene (B1212753) protons of the phenacyl ester group (-O-CH₂-C=O) would also produce a characteristic singlet, expected further downfield around δ 5.5 ppm.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The spectrum would show distinct signals for the carbonyl carbons of the ester and ketone groups, the methoxy carbon, the methylene carbon, and all the aromatic carbons. The chemical shifts of these carbons provide robust confirmation of the compound's structure. rsc.orgrsc.org Two-dimensional NMR experiments are used to resolve complex spectra and definitively assign proton and carbon signals, confirming the connectivity between the 3-methoxybenzoic acid and phenacyl moieties. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of 3-methoxybenzoic acid and related phenacyl ester structures. Solvent: CDCl₃, Standard: TMS (δ 0.00). rsc.org

Atom/Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Methoxy (-OCH₃) ~3.8 (s, 3H) ~55.5
Methylene (-O-CH₂-CO-) ~5.4 (s, 2H) ~66.0
Aromatic (3-methoxybenzoyl) ~7.1-7.7 (m, 4H) ~114-130 (CH), ~159 (C-O), ~132 (C-COO)
Aromatic (phenacyl) ~7.5-8.0 (m, 5H) ~128-134 (CH), ~135 (C-CO)
Carbonyl (Ester, C=O) N/A ~165.0

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Composition Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), allowing for the confident determination of a molecule's chemical formula. For this compound (C₁₆H₁₄O₄), HRMS would confirm the exact mass of its molecular ion [M]⁺. mdpi.com

Electron Ionization (EI) is a common technique where the molecule is bombarded with electrons, leading to ionization and fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. chemguide.co.uk For this compound, characteristic fragmentation would involve cleavage at the ester linkage. Key fragments would include the benzoyl cation [C₆H₅CO]⁺ (m/z 105) and the 3-methoxybenzoyl cation [CH₃OC₆H₄CO]⁺ (m/z 135). libretexts.orgmiamioh.edu The presence of the molecular ion peak and these specific fragment ions in the mass spectrum provides definitive evidence for the compound's identity.

Table 2: Predicted HRMS Data for this compound

Ion/Fragment Formula Calculated Exact Mass Significance
Molecular Ion [M]⁺ C₁₆H₁₄O₄ 270.0892 Confirms elemental composition of the parent molecule.
[M - C₇H₅O]⁺ C₉H₉O₃ 165.0552 Loss of the benzoyl radical.
[C₈H₇O₂]⁺ C₈H₇O₂ 135.0446 3-methoxybenzoyl cation, characteristic of the acid moiety.
[C₇H₅O]⁺ C₇H₅O 105.0340 Benzoyl cation, characteristic of the phenacyl moiety.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. msu.edu Both methods probe the vibrational modes of chemical bonds, but due to different selection rules, they can provide different and confirmatory information. s-a-s.org

In the IR spectrum of this compound, strong absorption bands would confirm the presence of key functional groups. Two distinct carbonyl (C=O) stretching vibrations would be prominent: one for the ester group (typically around 1720-1740 cm⁻¹) and another for the ketone group (around 1680-1700 cm⁻¹). nih.gov The spectrum would also feature C-O stretching bands for the ether and ester linkages (1100-1300 cm⁻¹) and characteristic peaks for the aromatic rings, including C=C stretching (1450-1600 cm⁻¹) and C-H bending vibrations. mdpi.com

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net It would clearly show the aromatic C=C stretching vibrations and the symmetric vibrations of the molecule, complementing the IR data for a full structural profile.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
Aromatic C-H Stretching 3000-3100 Medium
Aliphatic C-H Stretching 2850-3000 Medium
Ester C=O Stretching ~1725 Strong
Ketone C=O Stretching ~1690 Strong
Aromatic C=C Stretching 1450-1610 (multiple bands) Strong
Ester C-O Stretching 1200-1300 Strong
Ether C-O Asymmetric Stretching ~1250 Strong

Vi. Research Applications in Synthetic and Materials Chemistry

Role as a Photoremovable Protecting Group in Organic Synthesis

Phenacyl esters are well-established as photoremovable protecting groups (PPGs), or photocages, for carboxylic acids. rsc.orgunishivaji.ac.in This strategy is particularly attractive because deprotection is triggered by light, a "traceless" reagent that can offer high spatial and temporal control over a reaction. The ester is stable under various other conditions, such as acidic or basic hydrolysis, allowing for selective transformations elsewhere in a molecule. unishivaji.ac.in The 3-methoxy substituent on the benzoic acid moiety can modulate the electronic properties and absorption characteristics of the chromophore, but the fundamental photochemical release mechanism remains consistent with the phenacyl class.

The general process involves irradiating the phenacyl ester, typically with UV light, which excites the carbonyl group. This excitation leads to cleavage of the ester bond and release of the carboxylic acid, with the phenacyl portion converting to other products, such as acetophenone. nih.gov

A cornerstone of complex molecule synthesis is the concept of orthogonal protection, where multiple functional groups are masked with protecting groups that can be removed under distinct and non-interfering conditions. tcichemicals.comutsouthwestern.edu The photolabile nature of the phenacyl ester makes it an excellent component in such strategies. It can be selectively cleaved with light without affecting other common protecting groups.

For instance, in peptide synthesis, a phenacyl (Pac) ester could be used to protect a carboxylic acid side chain (e.g., of aspartic or glutamic acid) while other functional groups are protected by acid-labile or base-labile groups. researchgate.netacs.org This allows for a multi-step synthesis where different parts of the molecule can be unmasked in a specific, controlled sequence.

Table 1: Orthogonal Protection Scheme Featuring a Photolabile Group
Protecting GroupAbbreviationProtected GroupCleavage ConditionsOrthogonal To
PhenacylPacCarboxylic AcidPhotolysis (UV light)Boc, Fmoc, Benzyl (Bn), Silyl Ethers
tert-ButoxycarbonylBocAmine, AlcoholStrong Acid (e.g., TFA)Fmoc, Pac, Bn
9-FluorenylmethoxycarbonylFmocAmineBase (e.g., Piperidine)Boc, Pac, Bn
BenzylBnAlcohol, Carboxylic AcidHydrogenolysis (H₂, Pd/C)Boc, Fmoc, Pac, Silyl Ethers
tert-ButyldimethylsilylTBDMS/TBSAlcoholFluoride Source (e.g., TBAF)Boc, Fmoc, Pac, Bn

The cleavage of phenacyl esters upon irradiation proceeds through well-studied photochemical pathways. The primary mechanism involves the excitation of the phenacyl ketone to its triplet state. This excited state can then abstract a hydrogen atom from a suitable donor (such as the solvent), forming a ketyl radical intermediate. This intermediate subsequently undergoes fragmentation to release the carboxylate anion (which becomes the carboxylic acid after workup) and an enol, which tautomerizes to acetophenone. nih.gov

In some substituted phenacyl systems, particularly those with a hydroxyl group in the para position (p-hydroxyphenacyl), a photo-Favorskii rearrangement mechanism can occur. nih.gov While the hydrogen abstraction pathway is more general, the specific substituents on the aromatic rings can influence the efficiency (quantum yield) and kinetics of the release. The methoxy (B1213986) group on the benzoic acid portion of 3-methoxybenzoic acid phenacyl ester primarily influences the electronic nature of the leaving group but does not fundamentally alter these core release mechanisms. The ability to trigger this release with light is a powerful tool in syntheses where thermal or chemical reagents would damage sensitive parts of a complex molecule.

Design and Synthesis of Degradable Materials and Polymers Utilizing Phenacyl Esters

A modern challenge in materials science is the development of polymers that can be degraded on demand, reducing environmental persistence. Phenacyl esters have recently emerged as a key functional group for creating such materials. By incorporating phenacyl ester derivatives as monomers or cross-linkers into a polymer chain, scientists can create materials that break down upon exposure to UV light. acs.org

The degradation mechanism is elegantly designed. Irradiation with UV light cleaves the phenacyl ester, which not only breaks a bond in the polymer network but also liberates a carboxylic acid molecule. acs.org This photogenerated acid then acts as a catalyst, promoting the degradation of an acid-sensitive polymer backbone, such as one containing acetal (B89532) groups. This cascade effect can lead to the complete decomposition of the polymer into small molecules. researchgate.netacs.org This approach has been used to create degradable thermosetting resins for carbon fiber-reinforced polymer (CFRP) composites, allowing for the efficient recycling of the valuable carbon fibers by degrading the polymer matrix on demand. acs.org

Table 2: Research Findings on Degradable Polymers with Phenacyl Esters
Polymer SystemRole of Phenacyl EsterDegradation TriggerMechanism of DegradationReference
Linear polymers with phenacyl ester repeating unitsMonomerUV LightPhotocleavage of ester releases acid, which catalyzes depolymerization of an acid-sensitive backbone. acs.org
Thermosetting resins for CFRP compositesCross-linkerUV LightUV-triggered degradation of the resin matrix allows for recovery of carbon fibers. acs.org
Polymers with acid-labile backbonesAcid-generating componentUV LightPhotogenerated acid from phenacyl ester cleavage initiates deprotection of acetal groups and depolymerization. researchgate.netacs.org

Phenacyl Ester Derivatives as Monomers and Cross-linkers

Phenacyl ester derivatives, particularly those that can be polymerized, are valuable building blocks for creating light-responsive polymers. A prominent example is the use of p-methoxyphenacyl methacrylate (B99206) in the synthesis of well-defined block copolymers through Atom Transfer Radical Polymerization (ATRP). rsc.orgrsc.org This monomer, a close analog of a polymerizable derivative of this compound, allows for the incorporation of photocleavable side groups into a polymer chain.

The synthesis of diblock copolymers containing a poly(p-methoxyphenacyl methacrylate) block and a second block of a different polymer, such as polystyrene or poly(methyl methacrylate), has been successfully demonstrated. rsc.orgrsc.org This highlights the potential of phenacyl methacrylate monomers to be used in creating complex polymeric architectures. The resulting polymers can have their side chains cleaved upon irradiation, altering the polymer's properties, such as its solubility or mechanical strength. This approach allows for the fabrication of "smart" materials that can be modified on demand.

Table 1: Examples of Diblock Copolymers Synthesized with a Phenacyl Methacrylate Monomer

First BlockSecond BlockPolymerization MethodReference
PolystyrenePoly(p-methoxyphenacyl methacrylate)ATRP rsc.orgrsc.org
Poly(tert-butyl acrylate)Poly(p-methoxyphenacyl methacrylate)ATRP rsc.org
Poly(methyl methacrylate)Poly(p-methoxyphenacyl methacrylate)ATRP rsc.orgrsc.org

This table is based on research on the p-methoxy isomer, a close analog of the 3-methoxy derivative.

UV-Triggered Degradation Mechanisms in Polymer Systems

The core of the application of phenacyl esters in polymer science lies in their ability to undergo photocleavage. When incorporated into a polymer chain, either as part of the backbone or as a pendant group, the phenacyl ester moiety can be cleaved by UV irradiation, leading to the degradation of the polymer. rsc.orgrsc.org This process is of significant interest for creating materials that can be degraded in a controlled manner, for applications such as drug delivery, tissue engineering, and environmentally friendly plastics.

Table 2: UV-Vis Absorption Data for a Representative Phenacyl Derivative

CompoundSolventλmax (nm)Reference
p-Methoxyphenacyl chlorideAcetonitrile (B52724)275 researchgate.net

This data is for a closely related phenacyl derivative and is representative of the UV absorption range for this class of compounds.

Development of Chemical Probes and Tags for Mechanistic Studies

The photocleavable nature of phenacyl esters also makes them suitable for the development of chemical probes and tags to study reaction mechanisms and biological processes.

In the design of fluorescent probes, a common strategy is to use a "caged" fluorophore, where the fluorescence is initially quenched and is turned on by a specific event. A phenacyl ester can act as a caging group. For instance, a non-fluorescent molecule could be derivatized with a this compound. Upon a specific chemical reaction that cleaves the ester, a fluorescent product is released, leading to a detectable signal.

This principle can be applied to monitor reaction kinetics. The rate of fluorescence increase would directly correlate with the rate of the ester cleavage reaction. The choice of the 3-methoxybenzoyl group could potentially fine-tune the absorption and cleavage properties of the probe. While specific examples for this compound are not documented, the general approach of using photocleavable groups in fluorescence-based assays is well-established. chimia.ch

Affinity labeling is a technique used to identify and study the binding sites of biomolecules. nih.gov A ligand is modified with a reactive group that can form a covalent bond with the target biomolecule upon activation. A molecule like this compound could be functionalized with a photoreactive group to serve as a photoaffinity label. Upon binding to the target, UV irradiation would trigger the formation of a reactive species that covalently attaches the label to the binding site.

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov A molecule like this compound could be adapted for bioorthogonal applications by introducing a "click chemistry" handle, such as an azide (B81097) or an alkyne. This would allow the molecule to be selectively conjugated to other molecules that have a complementary handle. The phenacyl ester could then be cleaved under specific conditions (e.g., light) to release a cargo molecule or activate a biological process in a controlled manner within a living organism. The methoxy substituent could be used to modulate the stability and reactivity of the molecule for these advanced applications.

Vii. Future Directions and Unexplored Research Avenues

Discovery of Novel and More Efficient Synthetic Methodologies

The classical synthesis of phenacyl esters often involves the reaction of a carboxylic acid with a phenacyl halide. For 3-Methoxybenzoic acid phenacyl ester, this would typically involve reacting 3-Methoxybenzoic acid with a phenacyl bromide. However, future research could focus on developing more efficient, selective, and environmentally benign synthetic strategies.

One promising avenue is the application of phase-transfer catalysis (PTC) . This technique is particularly effective for reactions between reactants in immiscible phases, such as the salt of a carboxylic acid in an aqueous phase and an alkyl halide in an organic phase. The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts or crown ethers, can significantly accelerate the reaction rate under mild conditions, leading to higher yields and purity. nih.govresearchgate.net Future studies could explore the optimization of PTC conditions for the synthesis of this compound, investigating various catalysts, solvent systems, and reaction temperatures to maximize efficiency.

Another area ripe for exploration is the use of flow chemistry . Continuous flow reactors offer numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling-up. A research program could aim to develop a continuous flow process for the synthesis of this compound, which would be highly valuable for industrial-scale production.

Below is a hypothetical data table illustrating potential research outcomes from optimizing the synthesis of this compound using different catalytic systems.

Table 1: Hypothetical Comparison of Synthetic Methodologies for this compound This table presents illustrative data for research purposes.

Catalyst System Reaction Time (hours) Yield (%) Purity (%)
None (Conventional) 24 65 90
Tetrabutylammonium bromide (PTC) 6 85 95
18-Crown-6 (PTC) 4 92 98

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Future research could employ these techniques to study the esterification reaction as it happens. For instance, in a phase-transfer catalyzed synthesis, ultrafast spectroscopy could potentially track the movement of the 3-methoxybenzoate anion across the phase boundary and its subsequent reaction with the phenacyl halide. This would provide invaluable insights into the role of the catalyst and the solvent in the reaction mechanism.

Furthermore, the phenacyl moiety is a known photosensitive group. Ultrafast spectroscopy could be used to investigate the photochemistry of this compound. Upon excitation with a laser pulse, the molecule could undergo various processes such as intersystem crossing to a triplet state or even bond cleavage. Understanding these photophysical pathways could open up applications for this molecule in areas like photolithography or as a photoremovable protecting group.

A hypothetical study could involve mapping the transient species formed upon photoexcitation of this compound, as illustrated in the table below.

Table 2: Hypothetical Transient Species Observed in Ultrafast Spectroscopy of this compound This table presents illustrative data for research purposes.

Time after Excitation (picoseconds) Observed Species Spectroscopic Signature (nm) Proposed Identity
<1 Initial Excited State 450 S1 (Singlet) State
10 New Absorption Band 580 T1 (Triplet) State

Integration with Artificial Intelligence and Machine Learning for Reaction Optimization and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis. nih.govfepbl.com These powerful computational tools can be trained on large datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes.

For this compound, AI and ML could be employed in several ways. Firstly, a machine learning model could be developed to predict the yield and selectivity of its synthesis under various conditions (e.g., different catalysts, solvents, temperatures, and reactant ratios). This would allow for the rapid in silico optimization of the reaction, saving significant time and resources compared to traditional experimental approaches. nih.gov

Secondly, retrosynthesis prediction algorithms could be utilized to explore alternative synthetic pathways to this compound. These algorithms work by "deconstructing" the target molecule to identify potential starting materials, potentially uncovering non-obvious and more efficient routes.

The following table provides a hypothetical example of how a machine learning model could be used to predict the yield of this compound under different reaction parameters.

Table 3: Hypothetical Machine Learning Prediction of Reaction Yield (%) for this compound Synthesis This table presents illustrative data for research purposes.

Catalyst Solvent Temperature (°C) Predicted Yield (%)
TBAB Acetonitrile (B52724) 60 88
TBAB Toluene 80 82
18-Crown-6 Acetonitrile 60 94

Sustainable and Biocatalytic Approaches for Synthesis and Transformation

In line with the principles of green chemistry, future research should prioritize the development of sustainable methods for the synthesis and transformation of this compound. A particularly promising avenue is the use of biocatalysis . rsc.orgsemanticscholar.orgrsc.org

Enzymes, such as lipases, are highly selective catalysts that operate under mild conditions (e.g., neutral pH and room temperature) in aqueous or solvent-free systems. nih.gov Research could focus on identifying or engineering a lipase (B570770) that can efficiently catalyze the esterification of 3-Methoxybenzoic acid with a suitable phenacyl precursor. This would offer a significantly more environmentally friendly alternative to traditional chemical synthesis, which often relies on harsh reagents and organic solvents. semanticscholar.orgrsc.org

Furthermore, biocatalysts could be explored for the selective transformation of this compound. For instance, a hydrolase could be used for its selective cleavage, which could be useful in applications where it is employed as a protecting group. The use of immobilized enzymes in continuous flow reactors could further enhance the sustainability and economic viability of these biocatalytic processes. nih.govresearchgate.net

A hypothetical research study could compare the environmental impact of a conventional versus a biocatalytic synthesis route, as shown in the table below.

Table 4: Hypothetical Green Chemistry Metrics for the Synthesis of this compound This table presents illustrative data for research purposes.

Metric Conventional Synthesis Biocatalytic Synthesis
Atom Economy (%) 75 95
E-Factor (kg waste/kg product) 10 1
Solvent Toluene Water/Solvent-free

Q & A

Basic Question: What are the standard synthetic routes for preparing 3-methoxybenzoic acid phenacyl ester, and how are reaction conditions optimized?

Answer:
The synthesis typically involves esterification of 3-methoxybenzoic acid with phenacyl bromide under basic conditions. A common method uses a two-phase system (e.g., dichloromethane/water) with potassium carbonate as a base to deprotonate the carboxylic acid and drive the reaction forward . Optimization focuses on:

  • Catalyst selection: Triethylamine or 4-dimethylaminopyridine (DMAP) can accelerate ester formation .
  • Solvent choice: Polar aprotic solvents like DMF improve solubility of intermediates .
  • Temperature control: Reactions often proceed at room temperature to avoid side reactions like hydrolysis of the phenacyl group .

Basic Question: How is the stability of this compound assessed under varying experimental conditions?

Answer:
Stability is evaluated via:

  • Hydrolytic stability: Incubation in aqueous buffers (pH 1–13) at 25–60°C, with monitoring by HPLC to track ester degradation .
  • Photochemical stability: Exposure to UV-Vis light (250–400 nm) to assess susceptibility to photocleavage, a critical factor in photolabile protecting group applications .
  • Thermal stability: Thermogravimetric analysis (TGA) identifies decomposition temperatures, ensuring compatibility with high-temperature reactions .

Advanced Question: How do contradictions in reported cleavage methods for phenacyl esters inform experimental design?

Answer:
Discrepancies arise from mechanistic differences:

  • Acidic vs. reductive cleavage: Zinc/acetic acid reductively cleaves the phenacyl ester efficiently (≥95% yield) without affecting benzyl or Boc groups . However, attempts using NaH/THF led to hydrolysis instead of cyclization, highlighting the importance of avoiding strong bases .
  • Photochemical cleavage: Quantum yields for phenacyl ester photocleavage vary (e.g., Φ = 0.2–4.0) depending on hydrogen donor availability (e.g., alcohols), which initiates radical chain reactions .
    Methodological Takeaway: Pre-screen cleavage conditions (pH, light, reductants) using small-scale trials with NMR monitoring to validate selectivity .

Advanced Question: What analytical techniques are most reliable for characterizing this compound and its derivatives?

Answer:

  • HPLC-PDA/MS: Separates and identifies ester purity and degradation products, especially for photolabile analogs .
  • NMR (¹H/¹³C): Distinguishes regioisomers (e.g., meta vs. para substitution) via coupling constants and carbon shifts (e.g., δ 170–175 ppm for ester carbonyl) .
  • X-ray crystallography: Resolves absolute configurations of chiral derivatives, critical for structure-activity relationship studies .
  • GC-MS post-derivatization: Quantifies trace impurities after silylation or methylation .

Advanced Question: How does the electronic nature of the phenacyl group influence its reactivity in radical-mediated reactions?

Answer:
The phenacyl chromophore’s electron-deficient carbonyl group facilitates hydrogen abstraction from donors (e.g., alcohols), generating ketyl radicals that propagate chain reactions. Key factors:

  • Substituent effects: Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance radical stability, increasing quantum yields (Φ > 3.0) .
  • Solvent polarity: Protic solvents (e.g., methanol) accelerate radical recombination, while aprotic solvents extend radical lifetimes .
    Experimental Design Tip: Use pyridine as an additive to trap acidic byproducts and enhance photoreduction efficiency .

Basic Question: What safety protocols are essential when handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE): Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., phenacyl bromide) .
  • First aid: Flush skin/eyes with water for 15 minutes if exposed; consult SDS for specific antidotes .

Advanced Question: How can computational methods predict the photochemical behavior of phenacyl esters?

Answer:

  • TD-DFT calculations: Model excited-state transitions to identify λmax for photocleavage (e.g., 280–320 nm for phenacyl esters) .
  • Radical stability analysis: Quantum chemical (QC) methods (e.g., Fukui indices) predict preferred hydrogen abstraction sites .
  • Chiroptical simulations: Compare computed vs. experimental electronic circular dichroism (ECD) to assign absolute configurations of chiral esters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.